molecular formula C21H20ClNO3 B14977233 9-(2-chlorobenzyl)-4-propyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one

9-(2-chlorobenzyl)-4-propyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one

Cat. No.: B14977233
M. Wt: 369.8 g/mol
InChI Key: YJEBDZHXCDBZBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-(2-chlorobenzyl)-4-propyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one is a complex heterocyclic compound that belongs to the class of oxazines. This compound is characterized by its unique structure, which includes a chromeno-oxazine core fused with a chlorobenzyl and propyl group. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(2-chlorobenzyl)-4-propyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one typically involves multicomponent reactions and cyclization processes. One common method involves the reaction of 3-hydroxycoumarin, formaldehyde, and amines in the presence of a catalyst such as titanium dioxide nanopowder in ethanol . This reaction proceeds through a series of steps including hydroamination, Prins reaction, cyclization, and dehydration to form the desired oxazine compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the process. Catalysts such as pyridinium-based ionic liquids have been employed to facilitate the synthesis under solvent-free conditions, resulting in high yields and reduced environmental impact .

Chemical Reactions Analysis

Types of Reactions

9-(2-chlorobenzyl)-4-propyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxazine ring to its reduced form.

    Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols can be employed under basic conditions.

Major Products Formed

    Oxidation: Formation of oxides and hydroxylated derivatives.

    Reduction: Formation of reduced oxazine derivatives.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

9-(2-chlorobenzyl)-4-propyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 9-(2-chlorobenzyl)-4-propyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 9-(2-chlorobenzyl)-4-propyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one stands out due to its unique chromeno-oxazine core structure. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C21H20ClNO3

Molecular Weight

369.8 g/mol

IUPAC Name

9-[(2-chlorophenyl)methyl]-4-propyl-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-2-one

InChI

InChI=1S/C21H20ClNO3/c1-2-5-14-10-20(24)26-21-16(14)8-9-19-17(21)12-23(13-25-19)11-15-6-3-4-7-18(15)22/h3-4,6-10H,2,5,11-13H2,1H3

InChI Key

YJEBDZHXCDBZBG-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC(=O)OC2=C1C=CC3=C2CN(CO3)CC4=CC=CC=C4Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.